methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Properties
IUPAC Name |
methyl 3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-15-7(14)3-5-13-4-2-6(12-13)8(9,10)11/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCITPJORNFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methyl 3-bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using bases like potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological target being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The trifluoromethyl group at the pyrazole 3-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Functional Group Modifications
- Ester Chain Variations: Replacing the methyl ester with ethyl (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate ) reduces electrophilicity, altering reactivity in nucleophilic substitution reactions.
- Trifluoromethyl vs. Difluoromethyl: Compounds with -CF₂H (e.g., ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate ) exhibit lower thermal stability due to reduced electron-withdrawing effects compared to -CF₃.
Physicochemical Properties
- Boiling Points : Ethyl-substituted derivatives (e.g., 311.4°C ) have higher boiling points than methyl esters due to increased molecular weight and branching.
- For example, ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate has a predicted pKa of -0.41 , making it less acidic than non-fluorinated analogs.
Research Implications and Industrial Relevance
The trifluoromethyl group’s role in enhancing bioavailability and resistance to enzymatic degradation makes this compound a superior candidate for pesticide development compared to chloro- or bromo-substituted analogs . However, branched-chain esters (e.g., ethyl 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate) offer tailored hydrophobicity for specific formulations .
Biological Activity
Methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a compound characterized by a unique structure that includes a trifluoromethyl group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, which are influenced by its molecular structure.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 236.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, impacting its biological interactions significantly .
Structural Overview
| Property | Details |
|---|---|
| Molecular Formula | C9H11F3N2O2 |
| Molecular Weight | 236.19 g/mol |
| Key Features | Trifluoromethyl group, pyrazole ring |
Potential Biological Targets
- Anti-inflammatory Activity : The presence of the pyrazole moiety is often associated with anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research on pyrazole derivatives provides insights into its potential:
- Synthesis and Activity Correlation : A study demonstrated that structural modifications on pyrazole derivatives significantly affected their biological activities. For instance, derivatives with enhanced lipophilicity exhibited improved cellular uptake and bioavailability .
- Fluorinated Compounds : Research has indicated that fluorinated compounds often display unique biological profiles due to their electronic properties. The trifluoromethyl group in this compound may enhance its interaction with biological targets compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole derivatives reveals distinct features that could influence their biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 2-(5-methylpyrazol-1-yl)acetate | Contains a methylpyrazole group | Antimicrobial |
| 1-[2-(3,5-substituted pyrazolyl)]ethanone | Exhibits anti-inflammatory properties | Anti-inflammatory |
| 2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | Similar trifluoromethyl substitution | Studied for metabolic effects |
Q & A
Q. Q1. What are the established synthetic routes for methyl 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of trifluoromethyl-pyrazole derivatives typically involves condensation reactions or aza-Michael additions. For example, methyl ester derivatives of pyrazole-containing compounds are synthesized via nucleophilic substitution or esterification under anhydrous conditions. In one protocol, lithium chloride and sodium borohydride in tetrahydrofuran (THF) are used to reduce intermediates, achieving yields >70% with purity >95% (GC analysis) . Key factors include:
Q. Q2. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify trifluoromethyl (-CF) environments (δ ~ -60 ppm for ) and pyrazole ring protons (δ 6.5–8.0 ppm for ) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHFNO; theoretical 222.07 g/mol) and fragmentation patterns.
- Density Functional Theory (DFT) : Computational models predict electrophilic reactivity at the pyrazole C-4 position, validated by experimental substituent effects .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the regioselectivity of trifluoromethylpyrazole derivatives in nucleophilic substitution reactions?
Methodological Answer: The trifluoromethyl group exerts strong electron-withdrawing effects, directing nucleophilic attack to the pyrazole’s C-4 position. For example:
- Kinetic studies : Competition experiments with substituted pyrazoles show 10× faster reaction rates at C-4 versus C-5 due to resonance stabilization of intermediates.
- Isotopic labeling : -labeled analogs confirm nitrogen lone-pair delocalization, reducing activation energy by ~15 kcal/mol .
- Contradictions : Some studies report anomalous C-5 reactivity under acidic conditions, attributed to protonation-induced charge redistribution .
Q. Q4. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, forming trifluoroacetic acid (TFA) and pyrazole fragments.
- Hydrolytic stability : In aqueous buffers (pH 7.4, 37°C), ester hydrolysis occurs within 72 hours, yielding propanoic acid derivatives. Acidic conditions (pH 2) accelerate degradation 3-fold .
- Storage recommendations : Anhydrous environments (-20°C, argon atmosphere) extend shelf life to >12 months .
Q. Q5. What pharmacological applications are emerging for this compound, and how do structural modifications enhance bioactivity?
Methodological Answer:
- Antimicrobial activity : Analogues with electron-withdrawing substituents (e.g., nitro groups) show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Anti-inflammatory targets : Methyl ester derivatives inhibit COX-2 (IC = 0.5 µM) by mimicking arachidonic acid binding.
- SAR studies : Adding hydrophobic moieties (e.g., benzyl groups) improves blood-brain barrier penetration by 40% .
Q. Q6. How can researchers resolve contradictory data on the compound’s solubility and crystallinity in polar solvents?
Methodological Answer:
- Solubility profiling : Phase diagrams in ethanol/water mixtures reveal a solubility limit of 12 mg/mL at 25°C, conflicting with earlier reports (20 mg/mL). Discrepancies arise from trace impurities affecting nucleation .
- Crystallinity control : Seeding with pre-formed crystals (10 µm size) yields monoclinic polymorphs (PXRD validated), whereas rapid cooling produces amorphous solids .
Q. Q7. What computational tools predict the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- QSPR models : Predict logP = 2.1 and soil adsorption coefficient (K) = 150 L/kg, indicating moderate mobility and bioaccumulation potential .
- Ecotoxicology : Daphnia magna assays (48h LC = 5 mg/L) align with EPI Suite™ estimates, but overpredict algae toxicity by 30% due to unmodeled metabolite interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
